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Compound of Interest

Compound Name:
4-(4-Bromophenyl)-2-

hydroxythiazole

Cat. No.: B1273638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-

bromophenyl)thiazol-2-amine and its derivatives. This class of compounds is of significant

interest in medicinal chemistry due to its wide range of biological activities, including

antimicrobial and anticancer properties.[1][2] The protocols outlined below are based on the

well-established Hantzsch thiazole synthesis.[3]

Core Synthesis: 4-(4-bromophenyl)thiazol-2-amine
The foundational step is the synthesis of the 4-(4-bromophenyl)thiazol-2-amine core structure.

This is typically achieved through the condensation reaction of a substituted α-haloketone with

a thioamide. The most common route involves the reaction of 2-bromo-1-(4-

bromophenyl)ethan-1-one (also known as p-bromophenacyl bromide) with thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 4-(4-bromophenyl)thiazol-2-

amine.

Materials:

p-Bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethan-1-one
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Thiourea

Iodine (catalyst) or Copper Silicate (catalyst)

Ethanol or Methanol

Diethyl ether

Round bottom flask

Reflux condenser

Heating mantle

Filtration apparatus

Crushed ice

Procedure:

In a round bottom flask, combine p-bromoacetophenone (1 mmol) and thiourea (1.2 to 2

mmol).[2][4]

Add a catalytic amount of iodine (0.1 mol) or 10 mol% copper silicate.[2][4]

Add ethanol (5 mL) as the solvent.[4]

The reaction mixture is then refluxed for a period ranging from 30 minutes to 12 hours, with

the progress of the reaction monitored by thin-layer chromatography (TLC) using a

hexane:ethyl acetate (8:3) mobile phase.[2][4]

After completion of the reaction, the mixture is cooled to room temperature.

If a solid catalyst like copper silicate is used, it is removed by filtration.[4]

The filtrate is then poured over crushed ice to precipitate the crude product.[4]

The solid product is collected by filtration, washed with cold water, and then with diethyl ether

to remove any unreacted starting materials.[2]
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The crude product can be further purified by recrystallization from a suitable solvent, such as

ethanol.

Expected Outcome:

The product, 4-(4-bromophenyl)thiazol-2-amine, is typically obtained as a brown or yellowish

solid.[4]

Characterization Data for 4-(4-bromophenyl)thiazol-2-
amine

Characterization Method Observed Data Reference

Melting Point (°C) 165-168 [4]

IR (KBr, cm⁻¹)

3410, 3260 (NH₂), 3100, 2900,

1520, 1450, 1350, 1320, 1050,

1020, 810, 720, 660 (C-Br)

[4]

¹H NMR (DMSO-d₆, δ ppm)

7.60 (d, 2H), 7.30 (d, 2H), 6.70

(s, 1H, thiazole-H), 4.80 (s, 2H,

NH₂)

[4]

¹³C NMR (DMSO-d₆, δ ppm)
168, 160, 132, 130, 128, 123,

101
[4]

EIMS m/z (%) 257 (M+1), 255 [4]

Synthesis of 4-(4-bromophenyl)thiazol-2-amine
Derivatives
The 2-amino group of the thiazole ring serves as a versatile handle for the synthesis of a wide

array of derivatives, primarily through the formation of Schiff bases with various aromatic

aldehydes. These Schiff bases can then be used as intermediates for further chemical

transformations, such as the synthesis of thiazolidinones.[2]

Experimental Protocol: Synthesis of Schiff Base
Derivatives
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Materials:

4-(4-bromophenyl)thiazol-2-amine

Substituted aromatic aldehyde

Ethanol

Glacial acetic acid (catalyst)

Round bottom flask

Reflux condenser

Procedure:

In a round bottom flask, dissolve 4-(4-bromophenyl)thiazol-2-amine (1 mmol) in ethanol.

Add an equimolar amount of the desired substituted aromatic aldehyde (1 mmol).

Add a few drops of glacial acetic acid as a catalyst.

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by

TLC).

Upon cooling, the Schiff base derivative often precipitates out of the solution.

The solid product is collected by filtration, washed with cold ethanol, and dried.

Recrystallization can be performed if necessary.

Experimental Protocol: Synthesis of 3-(4-(4-
bromophenyl)thiazol-2-yl)-2-(substituted
phenyl)thiazolidin-4-ones
Materials:

N-(substituted benzylidene)-4-(4-bromophenyl)thiazol-2-amine (Schiff base intermediate)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thioglycolic acid

Solvent (e.g., DMF or dioxane)

Zinc chloride (catalyst, optional)

Procedure:

To a solution of the Schiff base intermediate (1 mmol) in a suitable solvent, add thioglycolic

acid (1.2 mmol).

A catalytic amount of anhydrous zinc chloride can be added.

The mixture is refluxed for an extended period, typically 8-12 hours.

After cooling, the reaction mixture is poured into a cold sodium bicarbonate solution to

neutralize any excess acid.

The precipitated solid is filtered, washed thoroughly with water, and dried.

Purification is typically achieved by recrystallization.

Data Summary of Synthesized Derivatives
The following table summarizes the physicochemical data for a selection of synthesized 4-(4-

bromophenyl)thiazol-2-amine derivatives.
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Compound ID

Substituent
(on phenyl
ring of
aldehyde)

Yield (%)
Melting Point
(°C)

Reference

p1 H - - [1]

p2 4-OH, 3-OCH₃ - - [1]

p3 4-N(CH₃)₂ - - [1]

3k 4-OCH₃ 95 160-162 [5]

3n 4-NO₂ 94 235-237 [5]

3m 2,4-difluoro 94 122-124 [5]

Note: Detailed yield and melting point data for compounds p1-p3 were not available in the cited

abstract.

Visualizing the Synthesis Workflow
The following diagrams illustrate the key reaction pathways described in the protocols.

p-Bromoacetophenone
+ Thiourea 4-(4-bromophenyl)thiazol-2-amine

 Hantzsch Synthesis
(Iodine or Cu Silicate,

Ethanol, Reflux)

Schiff Base Derivative
(N-benzylidene-4-(4-bromophenyl)thiazol-2-amine)

 +

Substituted
Aromatic Aldehyde

 (Ethanol, Acetic Acid,
Reflux)

3-(4-(4-bromophenyl)thiazol-2-yl)-2-
(substituted phenyl)thiazolidin-4-one

 +

Thioglycolic Acid  (Reflux)

Click to download full resolution via product page

Caption: General synthesis scheme for 4-(4-bromophenyl)thiazol-2-amine and its derivatives.
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α-Haloketone
(p-Bromophenacyl bromide)

Nucleophilic Attack
(S on α-carbon)

Thiourea

Cyclization

Dehydration

4-(4-bromophenyl)thiazol-2-amine

Click to download full resolution via product page

Caption: Simplified workflow of the Hantzsch thiazole synthesis.

Biological Significance and Applications
Derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated a range of biological

activities, making them attractive scaffolds for drug discovery. Notably, they have been

investigated for their:

Antimicrobial Activity: These compounds have shown efficacy against various bacterial and

fungal strains.[1][2] For instance, certain Schiff base derivatives have displayed significant

antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity: Several derivatives have been evaluated for their cytotoxic effects

against cancer cell lines.[1][2] One study reported that a derivative with electron-releasing (-

OCH₃, -OH) and electron-withdrawing (-Br) groups exhibited potent anticancer activity

against the MCF7 breast cancer cell line.[1]
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The diverse biological profile of these compounds underscores their potential as lead

structures for the development of new therapeutic agents. Further derivatization and structure-

activity relationship (SAR) studies are ongoing to optimize their potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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